H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH
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Overview
Description
The compound H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH is a peptide sequence composed of the amino acids proline, tyrosine, alanine, tryptophan, methionine, and arginine. This peptide is known for its role as a fluorogenic substrate for matrix metalloproteinase-3 (MMP-3), an enzyme involved in the degradation of extracellular matrix proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (arginine) to a solid resin. Each subsequent amino acid is then sequentially added using coupling reagents such as HBTU or DIC, and the peptide chain is elongated. The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid), and the final peptide is cleaved from the resin .
Industrial Production Methods
In an industrial setting, the production of This compound follows a similar SPPS approach but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for storage .
Chemical Reactions Analysis
Types of Reactions
H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH: can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Mutagenesis reagents such as oligonucleotides and DNA polymerases are used for amino acid substitution.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Peptides with altered amino acid sequences.
Scientific Research Applications
H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH: has several scientific research applications:
Chemistry: Used as a substrate in enzymatic assays to study the activity of matrix metalloproteinase-3 (MMP-3).
Biology: Helps in understanding the role of MMP-3 in various biological processes, including tissue remodeling and inflammation.
Medicine: Investigated for its potential in diagnosing and monitoring diseases associated with abnormal MMP-3 activity, such as arthritis and cancer.
Industry: Utilized in the development of diagnostic kits and therapeutic agents targeting MMP-3
Mechanism of Action
The mechanism of action of H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH involves its interaction with matrix metalloproteinase-3 (MMP-3). The peptide serves as a substrate for MMP-3, which cleaves the peptide bond between specific amino acids. This cleavage results in a measurable fluorescence signal, allowing researchers to quantify MMP-3 activity. The molecular targets include the active site of MMP-3, and the pathway involves the hydrolysis of the peptide bond .
Comparison with Similar Compounds
H-Pro-Tyr-Ala-Tyr-Trp-Met-Arg-OH: can be compared with other fluorogenic substrates for matrix metalloproteinases (MMPs):
Dnp-Pro-Leu-Gly-Leu-Trp-Ala-D-Arg-NH2: Another substrate for MMP-3, but with different amino acid sequence and fluorescence properties.
Dnp-Pro-Gln-Gly-Ile-Trp-Gly-D-Arg-NH2: A substrate for MMP-2 and MMP-9, highlighting the specificity of This compound for MMP-3
The uniqueness of This compound lies in its specific interaction with MMP-3, making it a valuable tool for studying this particular enzyme.
Properties
CAS No. |
304851-56-7 |
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Molecular Formula |
C48H63N11O10S |
Molecular Weight |
986.1 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C48H63N11O10S/c1-27(54-44(65)38(23-28-11-15-31(60)16-12-28)58-42(63)35-9-5-20-51-35)41(62)57-39(24-29-13-17-32(61)18-14-29)45(66)59-40(25-30-26-53-34-8-4-3-7-33(30)34)46(67)55-36(19-22-70-2)43(64)56-37(47(68)69)10-6-21-52-48(49)50/h3-4,7-8,11-18,26-27,35-40,51,53,60-61H,5-6,9-10,19-25H2,1-2H3,(H,54,65)(H,55,67)(H,56,64)(H,57,62)(H,58,63)(H,59,66)(H,68,69)(H4,49,50,52)/t27-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChI Key |
SKLRTPDBVVJQLL-HCYLYTTJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5 |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5 |
Origin of Product |
United States |
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